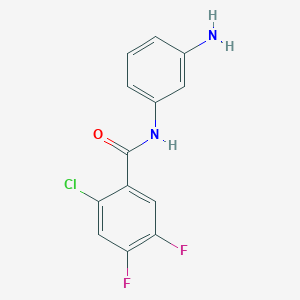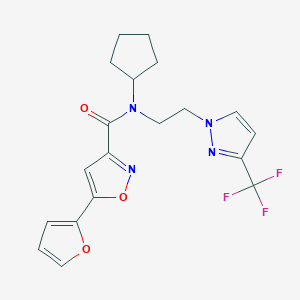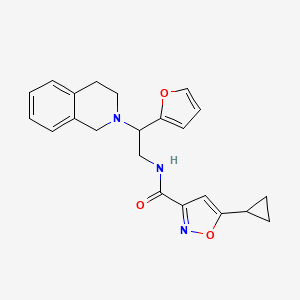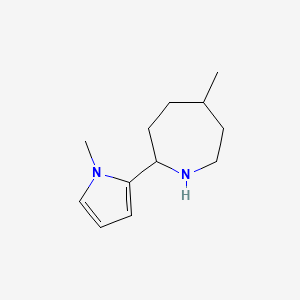![molecular formula C12H11N3O4 B2512583 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde CAS No. 1006953-72-5](/img/structure/B2512583.png)
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound features a benzaldehyde moiety linked to a pyrazole ring through a methoxy group, with a nitro group and a methyl group attached to the pyrazole ring.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to various biochemical changes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced by reacting the pyrazole derivative with methanol in the presence of a suitable catalyst.
Formylation: The final step involves the formylation of the methoxylated pyrazole derivative to introduce the benzaldehyde moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Scientific Research Applications
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
4-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde: Lacks the methyl group on the pyrazole ring.
4-[(5-methyl-1H-pyrazol-1-yl)methoxy]benzaldehyde: Lacks the nitro group on the pyrazole ring.
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)ethoxy]benzaldehyde: Has an ethoxy group instead of a methoxy group.
Uniqueness
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is unique due to the presence of both a nitro group and a methyl group on the pyrazole ring, which can influence its reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of diverse compounds with potential therapeutic applications .
Properties
IUPAC Name |
4-[(5-methyl-3-nitropyrazol-1-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-9-6-12(15(17)18)13-14(9)8-19-11-4-2-10(7-16)3-5-11/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWNAZMTCWXYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1COC2=CC=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclohexyl)-N-methyl-2-({5-oxo-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2512500.png)

![Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2512508.png)
![2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid](/img/structure/B2512510.png)

![5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXYPYRIMIDINE](/img/structure/B2512512.png)

![4-[(4-chlorobenzenesulfonyl)methyl]-6-[(4-chlorophenyl)sulfanyl]-2-methylpyrimidine](/img/structure/B2512514.png)
![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2512515.png)
![N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2512516.png)
methanone](/img/structure/B2512519.png)
![8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2512520.png)

![2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2512523.png)
